Cefobecin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefovecin is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefovecin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

科学研究应用

Treatment of Bacterial Infections

Cefovecin is indicated for the treatment of skin and soft tissue infections, including pyoderma, abscesses, and urinary tract infections in dogs and cats. Its broad-spectrum activity covers both gram-positive and gram-negative pathogens, making it effective against a variety of bacterial strains commonly encountered in veterinary practice.

Efficacy Studies

A study involving 354 dogs with superficial or deep pyoderma demonstrated that cefovecin was statistically non-inferior to amoxicillin/clavulanic acid, achieving up to 96.9% efficacy compared to 92.5% for the latter . The drug's effectiveness was confirmed through clinical evaluations at 28 days post-treatment.

Table 1: Clinical Efficacy of Cefovecin vs. Amoxicillin/Clavulanic Acid

| Treatment | Efficacy (%) |

|---|---|

| Cefovecin | 96.9 |

| Amoxicillin/Clavulanic Acid | 92.5 |

Pharmacokinetics

Cefovecin's pharmacokinetic profile allows for sustained therapeutic levels following a single administration. Studies have shown that its half-life in dogs can exceed 7 days, supporting its use as a long-acting antibiotic . This is particularly beneficial in clinical settings where compliance with oral medication can be challenging.

Table 2: Pharmacokinetic Parameters of Cefovecin

| Parameter | Value |

|---|---|

| Half-life (dogs) | >7 days |

| Bioavailability | Near 100% |

| Administration | Subcutaneous |

Usage in Nonhuman Primates

Research has explored the potential use of cefovecin in nonhuman primates, such as cynomolgus macaques and olive baboons. The pharmacokinetics observed were similar to those in dogs and cats, suggesting that cefovecin could be a viable option for treating bacterial infections in these animals, particularly given the difficulties associated with daily dosing .

Skin Infections in Dogs

In a multi-center study assessing cefovecin's effectiveness against skin infections, it was administered to dogs diagnosed with various conditions including pyoderma and wounds. The results indicated significant reductions in clinical signs associated with these infections after treatment .

Abscess Management in Cats

Cefovecin has also been effectively used for managing cat fight injuries and abscesses, which are common presentations in feline patients. A study reported that cefovecin was administered in cases where traditional oral antibiotics were less feasible due to compliance issues or the severity of the infection .

Safety Profile

Cefovecin has been shown to have a favorable safety profile when used as directed. Adverse reactions are rare but can include local injection site reactions or gastrointestinal disturbances . Monitoring during treatment is recommended to ensure patient safety.

化学反应分析

Chemical Stability and Degradation Pathways

Cefovecin demonstrates stability under standard storage conditions (6.2–7.5 pH, 25°C) but undergoes degradation under extreme environments:

-

Thermal decomposition : Exposure to heat (>100°C) or prolonged sunlight induces β-lactam ring cleavage, reducing antimicrobial efficacy .

-

Oxidative degradation : Reacts with strong oxidizing agents (e.g., peroxides), leading to sulfoxide formation at the thiazole sulfur .

-

Hydrolysis : The β-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions, forming inactive metabolites .

Table 1: Stability Profile of Cefovecin

Plasma Protein Binding and Competitive Interactions

Cefovecin exhibits nonlinear pharmacokinetics due to high plasma protein binding (98.5% in dogs, 99.8% in cats) . This binding is saturable and competes with other protein-bound drugs:

Table 2: Protein Binding Interactions

| Competing Drug | Effect on Free Cefovecin | Study |

|---|---|---|

| Carprofen | ↑ Free concentration (transient) | Clinical data ( ) |

| Furosemide | Displacement from albumin | In vitro ( ) |

| Ketoconazole | Competitive binding | Clinical data ( ) |

Incompatibilities and Hazardous Reactions

Cefovecin is incompatible with:

Table 3: Hazardous Reaction Conditions

| Incompatible Substance | Observed Effect | Source |

|---|---|---|

| Strong oxidizers | Thermal decomposition | SDS ( ) |

| Alkaline solutions | Hydrolysis and loss of activity | Pharmacokinetics ( ) |

Metabolic Inertness and Excretion

Cefovecin undergoes no hepatic metabolism in dogs or cats. Over 90% is excreted unchanged in urine and bile, with minimal enzymatic transformation . This lack of metabolic reactivity contributes to its long half-life (133–166 hours in dogs and cats) .

常见问题

Basic Research Questions

Q. How should researchers design a study to evaluate Cefobecin’s mechanism of action in bacterial inhibition?

- Methodological Answer : Use the PICOT framework (Population: bacterial strains; Intervention: this compound exposure; Comparison: untreated controls or other antibiotics; Outcome: inhibition efficacy; Time: exposure duration) to structure hypotheses. Employ dose-response assays with standardized bacterial cultures (e.g., E. coli ATCC 25922) and include negative controls to isolate confounding variables. Validate findings via triplicate experiments with blinded analysis to reduce bias .

Q. What analytical methods are considered standard for quantifying this compound concentrations in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is widely used, but liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher specificity for low-concentration samples. Calibrate instruments using spiked plasma/serum samples (0.1–50 µg/mL range). Include quality controls (QCs) at low, medium, and high concentrations to validate intra- and inter-day precision (<15% CV) .

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

- Methodological Answer : Adopt ICH Q2(R1) guidelines for method validation. Document all experimental parameters (e.g., column type, mobile phase pH, temperature). Use certified reference materials (e.g., USP this compound RS) and share raw data/open protocols via repositories like Zenodo to enable cross-lab verification .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy across different in vivo models be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify covariates (e.g., animal strain, dosing regimen). Apply sensitivity analysis to exclude outliers and stratify data by variables like infection severity. Use the principal contradiction framework to determine if discrepancies arise from dominant factors (e.g., pharmacokinetic variability vs. bacterial resistance genes) .

Q. What experimental strategies optimize this compound’s stability under varying pH conditions for long-term storage?

- Methodological Answer : Perform design of experiments (DOE) to test pH (4–8), temperature (4°C–40°C), and excipient combinations. Use stability-indicating assays (e.g., forced degradation studies with LC-MS) to monitor hydrolysis products. Apply Arrhenius kinetics to predict shelf life, validated via real-time stability testing at 25°C/60% RH .

Q. How can transcriptomic and proteomic data be integrated to elucidate resistance mechanisms against this compound?

- Methodological Answer : Combine RNA-seq (to identify upregulated efflux pumps like acrAB-tolC) with SWATH-MS proteomics (to quantify enzyme expression changes). Use pathway enrichment tools (e.g., KEGG, STRING) to map resistance pathways. Validate findings via CRISPR-Cas9 knockout of candidate genes in resistant isolates .

Q. Guidelines for Data Interpretation

- Handling Contradictions : Apply Sutherland’s 20 tips for critical appraisal (e.g., assess blinding, sample size adequacy, statistical methods). Use reproducibility scores to weight studies by methodological rigor .

- Multi-Omics Integration : Leverage tools like Cytoscape for network analysis and MixOmics for dimensionality reduction to identify cross-omic biomarkers .

属性

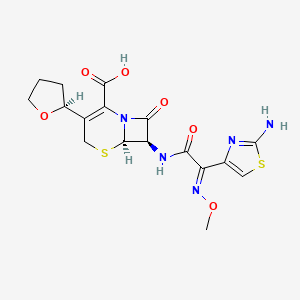

分子式 |

C17H19N5O6S2 |

|---|---|

分子量 |

453.5 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10+/t9-,11+,15+/m0/s1 |

InChI 键 |

ZJGQFXVQDVCVOK-MSUXKOGISA-N |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)[C@@H]4CCCO4)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O |

同义词 |

cefovecin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。